molecular formula C18H15N3O3S B4135317 3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid

3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid

Cat. No.: B4135317
M. Wt: 353.4 g/mol
InChI Key: DQJCRVNXDFEQIJ-UHFFFAOYSA-N
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Description

3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid is a complex organic compound that features a thiazole ring, an acetylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)benzoic acid: Shares the acetylamino and benzoic acid moieties but lacks the thiazole ring.

    2-aminobenzoic acid: Contains the benzoic acid moiety but has an amino group instead of the acetylamino group.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness

3-[[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the acetylamino group allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Properties

IUPAC Name

3-[[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11(22)19-14-7-5-12(6-8-14)16-10-25-18(21-16)20-15-4-2-3-13(9-15)17(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJCRVNXDFEQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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